![molecular formula C16H15FN6S B2537002 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine CAS No. 2380191-41-1](/img/structure/B2537002.png)
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine” is a complex organic molecule. It contains a fluoropyrimidinyl group attached to a piperazine ring, which is further connected to a thiophenylpyridazine group . The compound has a molecular weight of 273.31 .
Synthesis Analysis
The synthesis of such compounds often involves multi-step procedures. For instance, pyrimidine-piperazine hybrids have been synthesized as potential antimicrobial agents . The synthesized compounds were characterized using 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The InChI code for the compound is1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Mechanism of Action
While the exact mechanism of action for this specific compound is not known, similar compounds have been found to interfere with the production of pyrimidine, a compound that certain organisms need to make DNA . By blocking the production of pyrimidine, these compounds can prevent the organisms from multiplying and spreading .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6S/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBNRJJWHBOJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

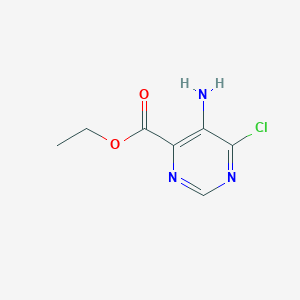
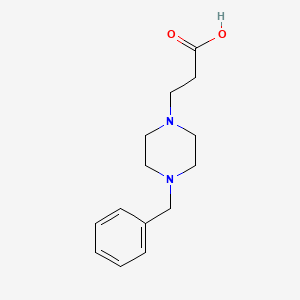

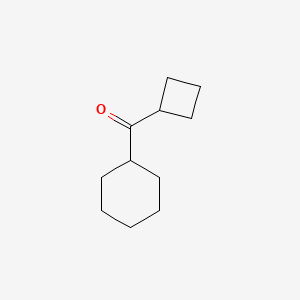

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)
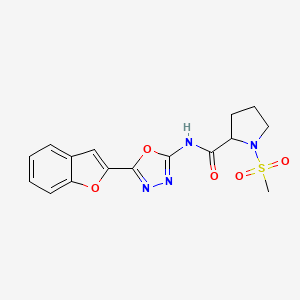
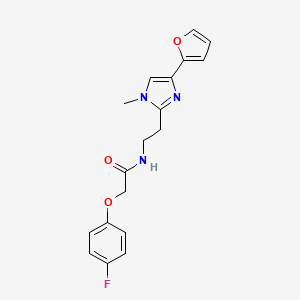
![2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2536937.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2536939.png)
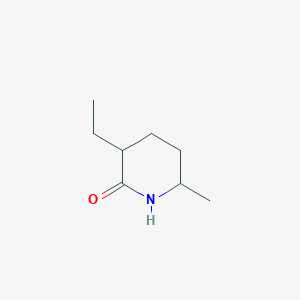
![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)
![2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)